molecular formula C20H13Cl2N3O2 B2390923 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one CAS No. 477858-09-6

1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one

Cat. No.: B2390923
CAS No.: 477858-09-6
M. Wt: 398.24
InChI Key: YUXODCFVLQIBMF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one is a complex organic compound that features a pyridinone core substituted with chlorophenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the oxadiazole ring, followed by its attachment to the pyridinone core. The chlorophenyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
  • 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]pyridin-2-one
  • 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-triazol-5-yl]pyridin-2-one

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c21-16-6-1-13(2-7-16)11-25-12-15(5-10-18(25)26)20-23-19(24-27-20)14-3-8-17(22)9-4-14/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXODCFVLQIBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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